molecular formula C10H8FN B3114983 8-Fluoro-5-methylisoquinoline CAS No. 2060033-97-6

8-Fluoro-5-methylisoquinoline

Cat. No.: B3114983
CAS No.: 2060033-97-6
M. Wt: 161.18
InChI Key: IXKBAENFDWJMNC-UHFFFAOYSA-N
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Description

8-Fluoro-5-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN.

Preparation Methods

The synthesis of 8-Fluoro-5-methylisoquinoline can be achieved through several routes. One common method involves the direct fluorination of 5-methylisoquinoline using a fluorinating agent such as Selectfluor. Another approach is the cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8-Fluoro-5-methylisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Fluoro-5-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methylisoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to unique bioactivities. The exact pathways and molecular targets are still under investigation, but the presence of the fluorine atom is known to influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

8-Fluoro-5-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:

  • 8-Fluoroisoquinoline
  • 5-Methylisoquinoline
  • Fluoroquinolines

What sets this compound apart is the combination of the fluorine and methyl groups, which confer unique chemical and biological properties .

Properties

IUPAC Name

8-fluoro-5-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKBAENFDWJMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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